molecular formula C21H19ClN2O4S B244001 N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

カタログ番号 B244001
分子量: 430.9 g/mol
InChIキー: YHVHDXLHHNVKGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug used in the treatment of cancer. It was first synthesized by Bayer Pharmaceuticals and Onyx Pharmaceuticals in 2001 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC).

作用機序

Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell growth and proliferation. It also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, Sorafenib prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to reduce the expression of several genes involved in tumor growth and angiogenesis.

実験室実験の利点と制限

Sorafenib has several advantages for use in lab experiments, including its specificity for several kinases involved in cancer growth and its ability to inhibit angiogenesis. However, it also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.

将来の方向性

There are several future directions for research on Sorafenib, including the development of new formulations and delivery methods, the identification of new targets for Sorafenib, and the combination of Sorafenib with other drugs to improve its efficacy. Additionally, further research is needed to better understand the mechanisms of action of Sorafenib and to identify biomarkers that can predict response to treatment.

合成法

The synthesis of Sorafenib involves several steps, starting from the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form 4-chloro-2-methylphenoxide. This compound is then reacted with 2-bromoacetophenone to form 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyacetophenone. The final step involves the reaction of this intermediate with 2-thiophenecarboxylic acid to form Sorafenib.

科学的研究の応用

Sorafenib has been extensively studied for its anticancer properties and has been found to be effective against several types of cancer, including RCC, hepatocellular carcinoma (HCC), and thyroid cancer. It works by inhibiting the activity of several kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and spread of cancer cells.

特性

分子式

C21H19ClN2O4S

分子量

430.9 g/mol

IUPAC名

N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H19ClN2O4S/c1-13-10-14(22)5-8-17(13)28-12-20(25)23-15-6-7-16(18(11-15)27-2)24-21(26)19-4-3-9-29-19/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)

InChIキー

YHVHDXLHHNVKGL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

正規SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。